![molecular formula C34H42O3 B14208748 Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- CAS No. 746621-33-0](/img/structure/B14208748.png)
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- is a complex organic compound characterized by its unique structure, which includes phenol and cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- typically involves multiple steps, starting with the preparation of the cyclohexyl intermediates. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product. Common reagents used in the synthesis include cyclohexanol, phenol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes purification steps such as distillation, crystallization, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce cyclohexyl alcohols.
Applications De Recherche Scientifique
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used in various industrial applications.
Phenol, 2,6-dimethyl-: Commonly used in the production of resins and as an intermediate in organic synthesis.
Uniqueness
Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]- stands out due to its unique structure, which imparts specific chemical properties and potential applications that are distinct from other similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
746621-33-0 |
|---|---|
Formule moléculaire |
C34H42O3 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]phenol |
InChI |
InChI=1S/C34H42O3/c1-22-16-23(2)19-26(18-22)28-10-5-7-12-30(28)36-32-14-9-15-33(34(32)35)37-31-13-8-6-11-29(31)27-20-24(3)17-25(4)21-27/h9,14-21,28-31,35H,5-8,10-13H2,1-4H3/t28-,29-,30+,31+/m0/s1 |
Clé InChI |
SIDAANSIUMWUGM-SYQUUIDJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2OC3=C(C(=CC=C3)O[C@@H]4CCCC[C@H]4C5=CC(=CC(=C5)C)C)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C2CCCCC2OC3=C(C(=CC=C3)OC4CCCCC4C5=CC(=CC(=C5)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)

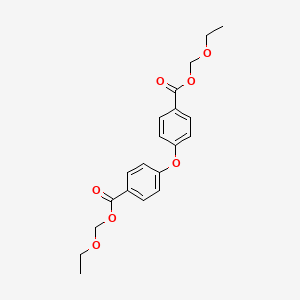
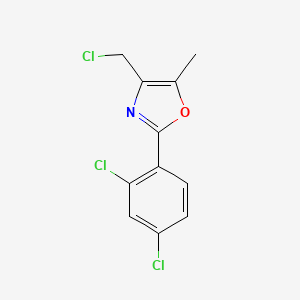
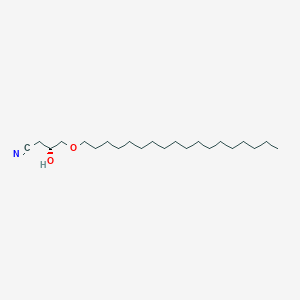
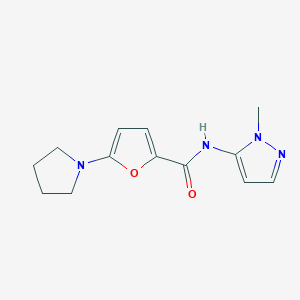
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
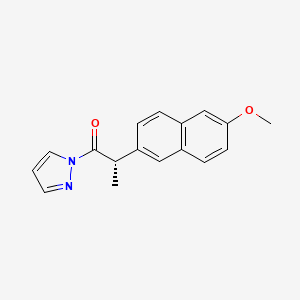

![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
